molecular formula C22H17Cl2N3O3 B11550364 N-(2-{[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methoxybenzamide

N-(2-{[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methoxybenzamide

Cat. No.: B11550364
M. Wt: 442.3 g/mol
InChI Key: XUYMELGTNZOPKH-DHRITJCHSA-N
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Description

N-(2-{N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHOXYBENZAMIDE is a complex organic compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in inorganic and bioinorganic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHOXYBENZAMIDE typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 4-methoxybenzohydrazide in the presence of an acid catalyst. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions to facilitate the formation of the Schiff base hydrazone .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions under controlled conditions.

Major Products Formed:

Scientific Research Applications

N-(2-{N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHOXYBENZAMIDE has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with metal ions. This interaction can inhibit the activity of metalloproteases by binding to the active site of the enzyme, preventing substrate access. The presence of the dichlorophenyl and methoxybenzamide groups enhances its binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Comparison:

Properties

Molecular Formula

C22H17Cl2N3O3

Molecular Weight

442.3 g/mol

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-[(4-methoxybenzoyl)amino]benzamide

InChI

InChI=1S/C22H17Cl2N3O3/c1-30-17-10-7-14(8-11-17)21(28)26-20-5-3-2-4-18(20)22(29)27-25-13-15-6-9-16(23)12-19(15)24/h2-13H,1H3,(H,26,28)(H,27,29)/b25-13+

InChI Key

XUYMELGTNZOPKH-DHRITJCHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NN=CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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